molecular formula C13H17Cl2N3S B2579446 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-amine dihydrochloride CAS No. 2034479-15-5

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-amine dihydrochloride

Cat. No.: B2579446
CAS No.: 2034479-15-5
M. Wt: 318.26
InChI Key: KICYOPAAMDVQIN-UHFFFAOYSA-N
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Description

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-amine dihydrochloride is a synthetic compound featuring both isoquinoline and thiazole moieties, which grants it a range of biological activities and research potential. This compound's chemical structure allows it to participate in multiple interactions and reactions, making it a versatile subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-amine dihydrochloride typically involves a multi-step process starting with the preparation of the isoquinoline and thiazole intermediates, followed by their coupling. Specific steps might include:

  • Preparation of Isoquinoline Intermediate: : Reduction of isoquinoline to 3,4-dihydroisoquinoline.

  • Thiazole Intermediate Synthesis: : Functionalizing a thiazole ring to introduce an amine group.

  • Coupling Reaction: : Combining the isoquinoline and thiazole intermediates under specific conditions, such as using a base like potassium carbonate in a suitable solvent (e.g., DMF or DMSO) and applying heat.

  • Formation of Dihydrochloride Salt: : Reacting the final product with hydrochloric acid to produce the dihydrochloride form for better solubility and stability.

Industrial Production Methods

While exact industrial methods can vary, they generally involve optimizing the laboratory synthesis for large-scale production:

  • Batch Reactor Systems: : Using larger reactors to handle bulk quantities of reactants under controlled conditions.

  • Continuous Flow Systems: : Employing continuous flow chemistry to enhance reaction efficiency and yield.

  • Purification and Crystallization: : Refining the product through crystallization, filtration, and drying processes to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially at the nitrogen atoms or the thiazole ring.

  • Reduction: : Reduction reactions might target the thiazole ring or the nitrogen-containing groups.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation Agents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Acidic or basic environments, often using catalysts like palladium on carbon (Pd/C).

Major Products

Depending on the type of reaction and conditions, products can range from simpler modifications of the original structure to more complex derivatives, potentially involving changes to both the isoquinoline and thiazole rings.

Scientific Research Applications

Chemistry

  • Catalysis: : Serving as a ligand or a catalyst itself in various organic reactions.

  • Synthesis: : Acting as an intermediate or starting material in the synthesis of other complex molecules.

Biology and Medicine

  • Pharmacology: : Investigated for its potential as a drug candidate due to its multiple biological activities.

  • Bioactivity Studies: : Used in assays to study enzyme inhibition, receptor binding, and cellular activity.

Industry

  • Material Science: : Potential use in the development of novel materials or coatings.

  • Agrochemicals: : Research into its application in pesticide or herbicide development.

Mechanism of Action

The compound's mechanism of action depends on its specific interactions with molecular targets, such as enzymes, receptors, or cellular pathways. Typically:

  • Enzyme Inhibition: : Binding to the active site of an enzyme, thereby blocking substrate access.

  • Receptor Modulation: : Acting as an agonist or antagonist to modulate receptor activity.

  • Pathway Alteration: : Interfering with cellular signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-amine dihydrochloride might exhibit unique properties due to:

  • Enhanced Solubility: : The dihydrochloride form improves its aqueous solubility.

  • Distinct Bioactivities: : Unique combinations of isoquinoline and thiazole functionalities might lead to specific biological effects.

List of Similar Compounds

  • 2-Amino-4-methylthiazole: : Lacks the isoquinoline component.

  • Isoquinoline Derivatives: : Various compounds featuring the isoquinoline ring but different attached groups.

  • Thiazole Derivatives: : Compounds with diverse substitutions on the thiazole ring.

By understanding these aspects of this compound, researchers can better harness its potential in scientific and industrial applications.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S.2ClH/c14-13-15-12(9-17-13)8-16-6-5-10-3-1-2-4-11(10)7-16;;/h1-4,9H,5-8H2,(H2,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICYOPAAMDVQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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